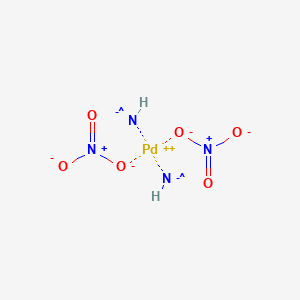
CID 165358701
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 165358701” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 165358701 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve multiple steps, including the use of specific reagents, catalysts, and solvents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: CID 165358701 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on its chemical structure and the functional groups present.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
CID 165358701 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for probing biological pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 165358701 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on its chemical structure and the biological system in which it is used. Studies on the mechanism of action typically involve biochemical assays and molecular modeling to identify the key interactions and effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 165358701 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, leading to comparable chemical behavior and applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which may confer unique properties and reactivity compared to other similar compounds. This uniqueness can be highlighted by comparing its chemical behavior and applications with those of structurally related compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
H2N4O6Pd-2 |
|---|---|
Molecular Weight |
260.46 g/mol |
InChI |
InChI=1S/2NO3.2HN.Pd/c2*2-1(3)4;;;/h;;2*1H;/q4*-1;+2 |
InChI Key |
FXHHSERRRFMKLA-UHFFFAOYSA-N |
Canonical SMILES |
[NH-].[NH-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


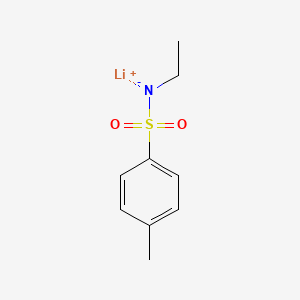
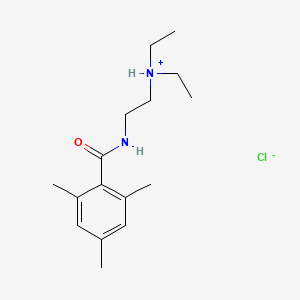
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
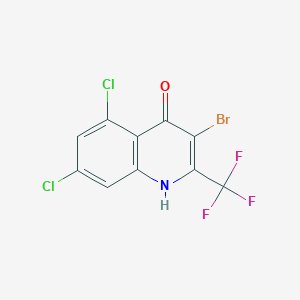


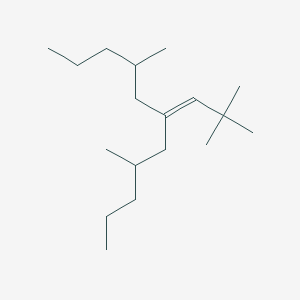
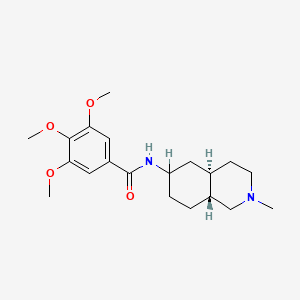
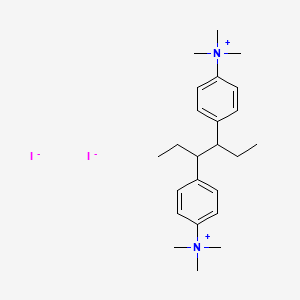



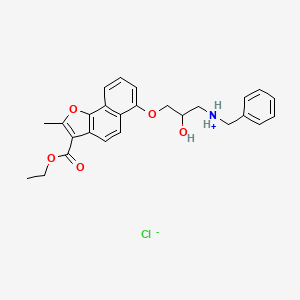
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
